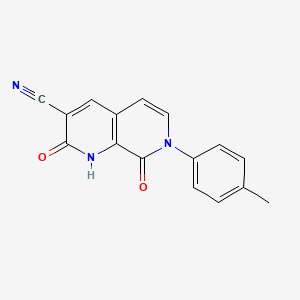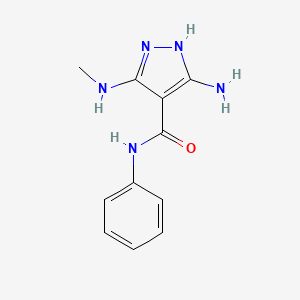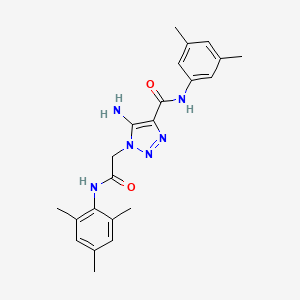
2-Hydroxy-7-(4-methylphenyl)-8-oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-7-(4-methylphenyl)-8-oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-7-(4-methylphenyl)-8-oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents and catalysts, such as palladium on carbon or dialuminum hydride, may be used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-7-(4-methylphenyl)-8-oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketones or nitriles to corresponding alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Hydroxy-7-(4-methylphenyl)-8-oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Hydroxy-7-(4-methylphenyl)-8-oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H11N3O2 |
|---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
7-(4-methylphenyl)-2,8-dioxo-1H-1,7-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C16H11N3O2/c1-10-2-4-13(5-3-10)19-7-6-11-8-12(9-17)15(20)18-14(11)16(19)21/h2-8H,1H3,(H,18,20) |
InChI Key |
NKRDENUNSIWHRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC3=C(C2=O)NC(=O)C(=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11188352.png)
![6-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-N,N'-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11188365.png)

![4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11188372.png)
![N-(3-cyanophenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B11188378.png)
![N'-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide](/img/structure/B11188393.png)
![N-(2-methoxyphenyl)-2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11188394.png)
![N-(Pyridin-2-ylmethyl)-2-(thiophen-2-ylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamide](/img/structure/B11188397.png)

![6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11188425.png)

![4-chloro-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11188444.png)
![6-[(4-benzylpiperidino)methyl]-4,4,9-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11188451.png)
